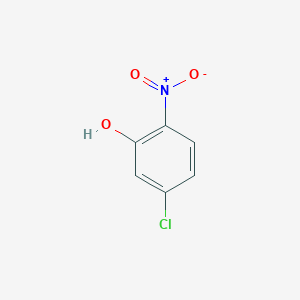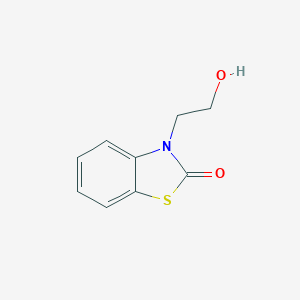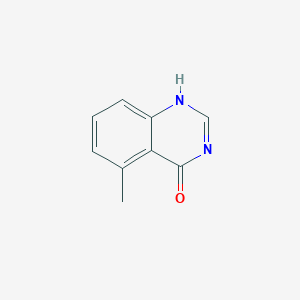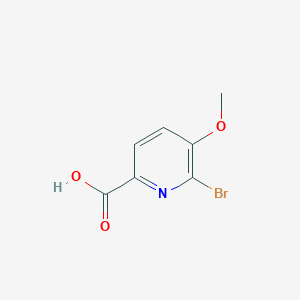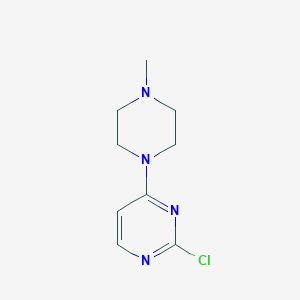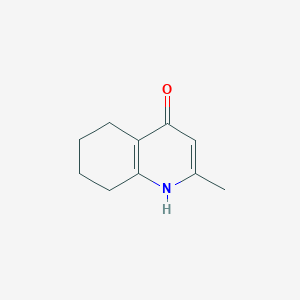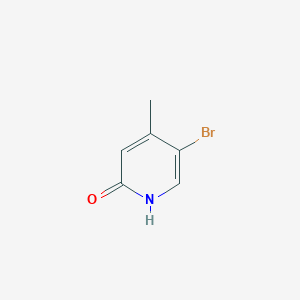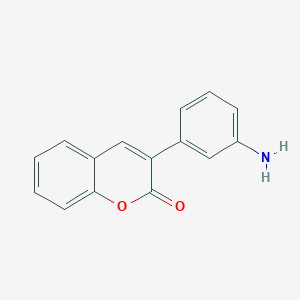
3-(3-aminophenyl)-2H-chromen-2-one
Vue d'ensemble
Description
3-(3-aminophenyl)-2H-chromen-2-one, or 3-APC, is an organic compound that has been extensively studied in the scientific community due to its wide range of applications in research. It is a substituted chromen-2-one, which is a type of heterocyclic compound made up of a six-membered ring containing two oxygen atoms and two nitrogen atoms. 3-APC is a valuable tool in the laboratory due to its ability to act as a ligand, a catalyst, and an inhibitor, and its potential for use in drug design.
Applications De Recherche Scientifique
1. Chemo-sensor Development
Research shows that derivatives of 3-(3-aminophenyl)-2H-chromen-2-one can be synthesized to function as selective colorimetric sensors. One such derivative, E-4-((2-((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl-amino)-3-nitro-2H-chromen-2-one, exhibits a distinct color change in the presence of Cu2+ in aqueous solutions. This property makes it a potential candidate for use in practical, visible colorimetric test strips for detecting Cu2+ in water environments (Jo et al., 2014).
2. Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various novel chemical compounds. For instance, it has been involved in the environmentally benign synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, demonstrating advantages like mild reaction conditions and good yields (Srikrishna & Dubey, 2014).
3. Catalysis in Organic Synthesis
This compound has been used in the development of novel polystyrene-supported catalysts for organic synthesis processes like the Michael addition, crucial for synthesizing Warfarin and its analogues. These catalytic systems have shown high conversion yields and can be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
4. Biological Agent Synthesis
It is also a key component in synthesizing potential biological agents. For example, derivatives of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one were synthesized and exhibited significant antimicrobial activity and antioxidant properties (Nagaraja et al., 2020).
5. Greener Chemical Synthesis Approaches
The compound has been involved in green chemistry applications. For instance, a greener protocol for synthesizing 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and odorless diorganyl dichalcogenides (S/Se) in the presence of glycerol and KIO3 as catalyst under solvent-free conditions was reported (Rafique et al., 2017).
6. Catalysis in Green Synthesis
Another green chemistry application is the synthesis of 2-amino-chromenes in water using nanostructured diphosphate Na2CaP2O7 as a basic catalyst. This method offers high atom economy and waste-free catalyst preparation (Solhy et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 3-(3-aminophenyl)-2H-chromen-2-one is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .
Mode of Action
This compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC is generated by conjugating a cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . The compound internalizes rapidly into target-positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
It is known that the compound targets the tubulin cytoskeleton within the cell . Tubulin is a key protein in the formation of microtubules, which are essential for maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Pharmacokinetics
STRO-002, which contains this compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . While STRO-002 lacks nonspecific cytotoxicity toward FolRα-negative cell lines, bystander killing of target-negative cells was observed when co-cultured with target-positive cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This suggests that the tumor microenvironment plays a crucial role in the compound’s action.
Propriétés
IUPAC Name |
3-(3-aminophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQPESVLRVQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352193 | |
| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
292644-31-6 | |
| Record name | 3-(3-Aminophenyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-AMINOPHENYL)-2H-CHROMEN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(3-aminophenyl)-2H-chromen-2-one interact with BACE-1 and what are the downstream effects of this interaction?
A: The research paper describes this compound as a fragment that demonstrated competitive inhibition of BACE-1. [] This means it likely binds to the active site of the enzyme, hindering the binding of its natural substrates. Molecular modeling studies suggest this interaction involves the catalytic aspartic acid dyad within the active site. [] While the exact downstream effects aren't fully explored in the provided research, inhibiting BACE-1 is a key therapeutic strategy for Alzheimer's disease. BACE-1 plays a crucial role in the production of amyloid-beta plaques, a hallmark of the disease. Inhibiting BACE-1 could potentially reduce the formation of these plaques, potentially slowing disease progression.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues in the context of BACE-1 inhibition?
A: The researchers employed a fragment-based drug discovery approach, using this compound as a starting point. [] They discovered that combining this fragment with others targeting the S1 binding site of BACE-1 led to a 30-fold improvement in binding affinity. [] This suggests that specific structural modifications, particularly those targeting additional binding pockets within the active site, can significantly enhance the inhibitory potency of compounds derived from this initial fragment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
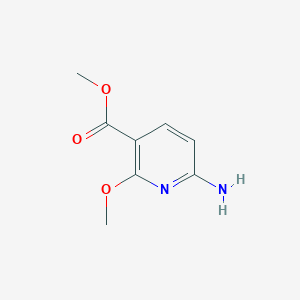
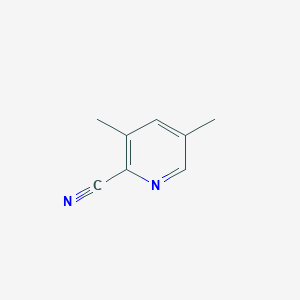
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
